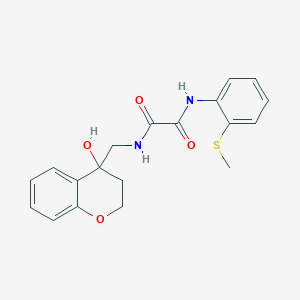

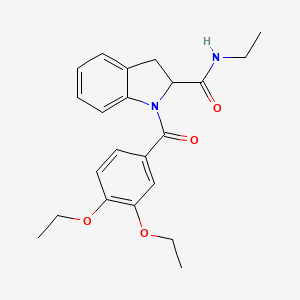

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

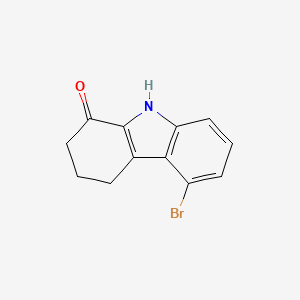

Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used in the synthesis of various analogs that show diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .Aplicaciones Científicas De Investigación

Affinitychromic Materials and High-throughput Screening

Bernier et al. (2002) introduced a method for creating affinitychromic polythiophenes, which can undergo postfunctionalization to yield a library of derivatives with potential for high-throughput screening and drug discovery. This approach allows for the detection of interactions between ligands and targets through color changes, highlighting the compound's potential in the development of versatile and inexpensive tools for pharmaceutical research Bernier et al., 2002.

Analytical Chemistry and Lipid Peroxidation Assays

Gérard-Monnier et al. (1998) developed a colorimetric assay for measuring lipid peroxidation, leveraging chromogenic reactions with malondialdehyde and 4-hydroxyalkenals. This assay demonstrates the compound's utility in analytical chemistry, particularly in understanding oxidative stress and its biological implications Gérard-Monnier et al., 1998.

Glycolic Acid Oxidase Inhibition for Therapeutic Applications

Rooney et al. (1983) explored the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, indicating the compound's relevance in therapeutic research for conditions involving oxalate overproduction, such as primary hyperoxaluria Rooney et al., 1983.

DNA-binding Properties for Genomic Studies

Li et al. (2010) synthesized an unexpected oxovanadium(IV) complex with in situ generated lactone ligand, exhibiting significant DNA-binding properties. This research underscores the compound's potential in genomic studies, particularly in understanding interactions between metal complexes and DNA Li et al., 2010.

Synthesis of Di- and Mono-oxalamides for Chemical Synthesis

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's utility in the synthesis of anthranilic acid derivatives and oxalamides. This method offers a simple and high-yielding route, contributing to the field of organic synthesis Mamedov et al., 2016.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-26-16-9-5-3-7-14(16)21-18(23)17(22)20-12-19(24)10-11-25-15-8-4-2-6-13(15)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDLGYDAAAETBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)

![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2681568.png)

![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)